molecular formula C19H21N3O2 B5378966 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol

Cat. No. B5378966
M. Wt: 323.4 g/mol
InChI Key: OWDGXOFAGDOENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective modulator of the G protein-coupled receptor (GPCR) signaling pathway, which plays a crucial role in many physiological processes.

Mechanism of Action

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol acts as a selective modulator of the GPCR signaling pathway by binding to specific receptors and altering their activity. It has been shown to increase the activity of certain receptors while decreasing the activity of others, leading to a complex and diverse range of effects.
Biochemical and Physiological Effects:
2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, hormone secretion, and immune response. It has also been shown to have potential anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for these conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol in lab experiments is its selectivity for the GPCR signaling pathway, which allows for more targeted and specific effects. However, one limitation is that its effects can be complex and diverse, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are many potential future directions for the study of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol. One area of interest is the development of new drugs for a variety of diseases, including neurological and immune disorders. Another area of interest is the study of the complex and diverse effects of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol on the GPCR signaling pathway, which could lead to a better understanding of the role of this pathway in various physiological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol in lab experiments and clinical settings.

Synthesis Methods

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol can be synthesized using a multistep process that involves the reaction of various chemical compounds. One common method involves the reaction of 4-(4-bromophenyl)-7-pyrazolo[1,5-a]pyridin-3-ylmorpholine with 4-hydroxyphenyl ethanol. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol has been extensively studied for its potential use in scientific research. It has been shown to modulate the GPCR signaling pathway, which is involved in many physiological processes, including neurotransmission, hormone secretion, and immune response. This makes 2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol a potential candidate for the development of new drugs for a variety of diseases.

properties

IUPAC Name

2-morpholin-4-yl-1-(4-pyrazolo[1,5-a]pyridin-7-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(14-21-10-12-24-13-11-21)16-6-4-15(5-7-16)18-3-1-2-17-8-9-20-22(17)18/h1-9,19,23H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDGXOFAGDOENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=C(C=C2)C3=CC=CC4=CC=NN43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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